Product packaging for 4-Methyl-N-tosylbenzamide(Cat. No.:CAS No. 120336-96-1)

4-Methyl-N-tosylbenzamide

Cat. No.: B052992
CAS No.: 120336-96-1
M. Wt: 289.4 g/mol
InChI Key: PKNBPSWKOWSXJH-UHFFFAOYSA-N
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Description

4-Methyl-N-tosylbenzamide is a sophisticated organic compound that serves as a valuable synthetic intermediate and building block in medicinal chemistry and chemical biology research. This molecule integrates a benzamide core, a p-tolylsulfonyl (tosyl) group, and a 4-methyl substituent, creating a unique structural motif with significant potential. Its primary research application lies in the development of novel protease inhibitors, particularly targeting serine and cysteine proteases, where the tosyl group can act as a key pharmacophore that mimics the peptide substrate. The compound is also extensively utilized in the synthesis of complex small molecule libraries for high-throughput screening in drug discovery programs, aiding in the identification of new lead compounds for various therapeutic areas. Furthermore, its well-defined structure makes it an excellent candidate for studying structure-activity relationships (SAR), molecular recognition, and crystal engineering, providing insights into intermolecular interactions such as hydrogen bonding and π-stacking. Researchers value this compound for its versatility as a precursor to more complex sulfonamide-derivatized compounds, which are prevalent in pharmaceuticals and agrochemicals. Supplied with comprehensive analytical data (including NMR and LC/MS) to ensure identity and purity, this compound is an essential tool for advancing projects in organic synthesis and hit-to-lead optimization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO3S B052992 4-Methyl-N-tosylbenzamide CAS No. 120336-96-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-(4-methylphenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-3-7-13(8-4-11)15(17)16-20(18,19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNBPSWKOWSXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301536
Record name 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803575
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

120336-96-1
Record name 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Methyl N Tosylbenzamide and Its Functionalized Derivatives

Direct Synthetic Routes to 4-Methyl-N-tosylbenzamide

The direct synthesis of this compound, an N-acylsulfonamide, can be achieved through several established methods for forming the N-acylsulfonamide linkage. These routes typically involve the coupling of a carboxylic acid derivative with a sulfonamide or vice versa.

One common approach is the acylation of p-toluenesulfonamide (B41071) with a 4-methylbenzoyl derivative. For instance, the reaction of 4-methylbenzoyl chloride with p-toluenesulfonamide in the presence of a base such as pyridine (B92270) or an alkali hydroxide (B78521) can yield the desired product. chempedia.info Alternatively, 4-methylbenzoic anhydride (B1165640) can be used as the acylating agent. Catalytic amounts of a Lewis acid, such as bismuth(III) salts (BiCl₃ or Bi(OTf)₃), have been shown to efficiently promote the N-acylation of sulfonamides with both carboxylic acid chlorides and anhydrides under solvent or solvent-free conditions. masterorganicchemistry.com

Another viable synthetic strategy involves the direct coupling of 4-methylbenzoic acid and p-toluenesulfonamide using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can facilitate this condensation. chempedia.info A highly efficient one-pot synthesis of N-acylsulfonamides has been developed using cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) as a dehydrating agent. This method allows for the reaction of a carboxylic acid with a sulfonamide in the presence of triethylamine (B128534) and alumina (B75360) in acetonitrile (B52724) at room temperature, affording high yields of the N-acylsulfonamide. nuomengchemical.comnih.gov

The following table summarizes a selection of direct synthetic methodologies for N-acylsulfonamides, which are applicable to the synthesis of this compound.

Acylating AgentSulfonamideCoupling Agent/CatalystBaseSolventKey Features
4-Methylbenzoyl chloridep-Toluenesulfonamide-Pyridine or NaOHDichloromethane or waterTraditional and widely used method.
4-Methylbenzoic anhydridep-ToluenesulfonamideBismuth(III) salts (e.g., BiCl₃)-Acetonitrile or solvent-freeEfficient catalysis under mild conditions. masterorganicchemistry.com
4-Methylbenzoic acidp-ToluenesulfonamideCyanuric chloride (TCT)TriethylamineAcetonitrileHigh efficiency, mild conditions, one-pot procedure. nuomengchemical.comnih.gov
4-Methylbenzoic acidp-ToluenesulfonamideCarbodiimides (DCC, EDC)-Dichloromethane or DMFStandard peptide coupling conditions. chempedia.info

Development of Advanced Derivatization Strategies

The N-tosylcarboxamide functionality in this compound serves as a versatile handle for a variety of derivatization strategies, enabling the synthesis of a diverse range of functionalized molecules.

The N-tosylcarboxamide group is a powerful directing group for the regioselective C-H functionalization of the benzoyl aromatic ring, primarily at the ortho position. nuomengchemical.com This has been exploited in various transition metal-catalyzed reactions.

ortho-Alkoxylation and Halogenation: Palladium-catalyzed C-H activation has been successfully employed for the ortho-alkoxylation and halogenation of N-tosylbenzamides. These reactions can proceed at room temperature using a palladium(II) catalyst. The ability to introduce alkoxy and halogen substituents at the ortho position provides a pathway to diversely functionalized aromatic compounds. researchgate.net A one-pot sequential ortho-/meta-C–H functionalization has also been developed, allowing for the concomitant formation of C-O and C-halogen bonds under mild conditions. chempedia.info

ortho-Arylation: The N-tosylcarboxamide group also directs the palladium-catalyzed ortho-arylation of arenes. This C-H activation strategy provides a direct route to biarylcarboxamides, which are important structural motifs in medicinal chemistry and materials science. The flexibility of the directing group allows for further transformations of the arylated products. westmont.edunih.gov

The table below presents examples of regioselective functionalization directed by the N-tosylcarboxamide group.

TransformationCatalystReagentsPosition of Functionalization
ortho-AlkoxylationPalladium(II)Alcohol, Oxidantortho- to the amide
ortho-HalogenationPalladium(II)Halogen source, Oxidantortho- to the amide
ortho-ArylationPalladium(II)Aryl halideortho- to the amide

The amide nitrogen and the amide bond itself in N-tosylbenzamides can be targets for functionalization and manipulation, leading to novel molecular architectures.

Recent advances have demonstrated the possibility of reversing the polarity of the amide nitrogen, enabling it to act as an electrophile. This "umpolung" strategy allows for direct nucleophilic substitution at the nitrogen atom. For instance, O-tosyl hydroxamates, which can be derived from N-tosylbenzamides, can react with nucleophiles like trimethylsilyl (B98337) cyanide in a transition-metal-free Sₙ2-type reaction at the nitrogen center. nih.gov

The cleavage of the amide bond in N-acylsulfonamides is another important transformation. While amide bonds are generally robust, specific methods for their cleavage have been developed. For example, hydrazinolysis of unactivated amide bonds can be significantly accelerated by the addition of ammonium (B1175870) salts. scispace.com Transition metal catalysis can also facilitate amide bond cleavage. For instance, the coordination of a metal ion to the amide bond can activate it towards cleavage, with the outcome influenced by the Lewis acidity of the metal center. researchgate.net In some cases, N-acylsulfonamides can undergo Friedel-Crafts acylation reactions with arenes, which involves the cleavage of the N-C(O) bond. nih.gov

The strategic modification of the methyl group on the p-toluenesulfonyl (tosyl) moiety of this compound is a less explored area of functionalization for this specific class of compounds. While the tosyl group is a common functionality in organic chemistry, reactions targeting the methyl group are not as prevalent as those involving the aromatic ring or the sulfonamide group itself.

In principle, the methyl group could be a site for radical halogenation or oxidation to an aldehyde, carboxylic acid, or hydroxymethyl group. However, the reactivity of other functional groups within the molecule, such as the aromatic rings and the amide functionality, would need to be carefully considered to achieve selectivity. The development of selective methods for the functionalization of the tosyl methyl group in the context of N-tosylbenzamides could open up new avenues for creating structural diversity.

Green Chemistry Principles in N-Tosylbenzamide Synthesis

The application of green chemistry principles to the synthesis of N-tosylbenzamides and related N-acylsulfonamides is an area of growing importance. Traditional synthetic methods often involve the use of hazardous solvents, stoichiometric reagents, and harsh reaction conditions.

Recent research has focused on developing more environmentally benign alternatives. One approach involves the use of water as a solvent for the synthesis of sulfonamides. For example, the reaction of sulfonyl chlorides with amino acids or p-hydroxybenzoic acid can be carried out in water with sodium carbonate as a base, leading to high yields and purities of the products. organic-chemistry.org

The use of recoverable and reusable catalysts is another key aspect of green chemistry. For the N-acylation of sulfonamides, a cesium salt of the Wells-Dawson heteropolyacid has been shown to be an effective and recoverable catalyst for reactions with acid anhydrides in water. researchgate.net Solvent-free reaction conditions also represent a greener approach. The synthesis of N-acylsulfonamides from primary amines, arylsulfonyl chlorides, and acyl chlorides can be performed efficiently at room temperature under solvent-free conditions. sigmaaldrich.com

Furthermore, one-pot syntheses, such as the cyanuric chloride-mediated coupling of carboxylic acids and sulfonamides, contribute to the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and improving atom economy. nuomengchemical.com The development of catalytic, atom-economical, and environmentally friendly methods for the synthesis of this compound and its derivatives remains an active area of research.

Mechanistic Dissection of Chemical Transformations Involving 4 Methyl N Tosylbenzamide Scaffolds

Transition Metal-Catalyzed C-H Activation and Functionalization Pathways.

Palladium-Catalyzed C-H Activation: Ortho-Alkoxylation and Halogenation.

The N-tosylcarboxamide functional group has been identified as an effective directing group for palladium-catalyzed C-H functionalization. researchgate.net This directing ability allows for the selective introduction of alkoxy and halogen substituents at the ortho position of the benzamide (B126) ring under mild conditions. Research has demonstrated that these transformations can be achieved at room temperature, which is a significant advantage in terms of energy efficiency and functional group tolerance. researchgate.net

The stoichiometric cyclopalladation of N-tosylbenzamide has been studied, confirming the formation of a palladacycle intermediate. This intermediate can then react with various oxidants to facilitate the formation of new carbon-oxygen (C-O) or carbon-halogen (C-X) bonds. researchgate.net A commonly employed and reliable oxidant for these reactions is (diacetoxyiodo)benzene, PhI(OAc)₂. researchgate.netresearchgate.net This methodology is compatible with a range of substrates, including those with both electron-donating and electron-withdrawing groups. researchgate.net

The reaction conditions have been optimized for both ortho-alkoxylation and ortho-halogenation, providing a straightforward route to diversely functionalized aromatic compounds. researchgate.net The subsequent transformation of the N-tosylcarboxamide directing group further enhances the synthetic utility of this method. researchgate.net

Table 1: Palladium-Catalyzed Ortho-Functionalization of N-Tosylbenzamides This table is interactive and can be sorted by clicking on the headers.

Transformation Catalyst Oxidant Temperature Key Feature
Ortho-Alkoxylation Palladium(II) PhI(OAc)₂ Room Temp. Mild conditions, broad scope. researchgate.netresearchgate.net
Ortho-Halogenation Palladium(II) PhI(OAc)₂ Room Temp. Forms C-X bonds efficiently. researchgate.net

Palladium-Catalyzed Acylative Cross-Coupling Reactions.

While palladium catalysis is a cornerstone of cross-coupling reactions, specific examples of acylative cross-coupling involving the 4-Methyl-N-tosylbenzamide scaffold are not extensively documented in the reviewed literature. Typically, palladium-catalyzed cross-coupling reactions involving N-tosyl-substituted compounds, such as N'-tosyl arylhydrazines, have been developed for Suzuki-type reactions to form biaryl compounds. nih.gov Other related palladium-catalyzed reactions include decarbonylative and decarboxylative cross-couplings of different aromatic substrates. rsc.org These reactions, however, proceed via different mechanistic pathways than a direct acylative cross-coupling. The carbene-involved cross-coupling of N-tosylhydrazones with arylbromides has also been explored for the synthesis of polymers. researchgate.net Further research is required to explore the potential of this compound in direct palladium-catalyzed acylative cross-coupling reactions.

Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation Leading to Isoindolinone Derivatives.

Copper catalysis has enabled the synthesis of isoindolinone derivatives through intramolecular C-H functionalization. Specifically, 2-benzyl-N-tosylbenzamides can undergo copper-catalyzed intramolecular sulfamidation at the benzylic methylene (B1212753) position. acs.org This reaction yields N-arylsulfonyl-1-arylisoindolinones, which are valuable heterocyclic structures in medicinal chemistry. acs.orgorganic-chemistry.org

The reaction is typically carried out using a copper(II) triflate (Cu(OTf)₂) catalyst in the presence of an oxidant like PhI(OAc)₂. acs.org The process is tolerant of various substituents on the aromatic rings of the diarylmethane-based substrates. acs.org Interestingly, the reaction has also been successfully applied to tertiary C-H centers, expanding its synthetic scope. acs.org The resulting N-sulfonyl isoindolinones can be deprotected to provide the free isoindolinones, further highlighting the synthetic utility of this method. acs.org

Table 2: Copper-Catalyzed Synthesis of Isoindolinones This table is interactive and can be sorted by clicking on the headers.

Substrate Catalyst Oxidant Product Yield
2-Benzyl-N-tosylbenzamides Cu(OTf)₂ PhI(OAc)₂ N-Sulfonyl-1-arylisoindolinones Moderate to Good acs.org
Tertiary C-H Substrates Cu(OTf)₂ PhI(OAc)₂ N-Sulfonyl-1,1-disubstituted-isoindolinones Moderate acs.org

Ruthenium-Catalyzed C(sp²)-H Allenylation and Sequential Annulation to Isoquinolones.

Ruthenium(II) catalysts have been effectively used for the C(sp²)-H allenylation of N-tosylbenzamides. rsc.org This reaction provides access to multi-substituted allenylamides, which are versatile intermediates. These allenylamides can then be converted into the corresponding isoquinolone derivatives through a base-mediated annulation process. rsc.org

This protocol is characterized by its low catalyst loading, mild reaction conditions, and high functional group compatibility. rsc.org The scalability of the reaction has also been demonstrated, making it a practical method for the synthesis of complex heterocyclic compounds. rsc.org The unique reactivity of the resulting allenes allows for further chemical transformations, expanding the synthetic applications of this methodology. rsc.org Mechanistic studies, including intermolecular competition and kinetic isotope effect experiments, suggest that the C-H activation step proceeds through a concerted-metalation-deprotonation pathway. bohrium.com

Rhodium-Catalyzed C-H Functionalization Strategies.

Rhodium catalysts have been employed for the C-H activation and functionalization of benzamide scaffolds, including N-tosylbenzamides. researchgate.net One notable application is the Rh(III)-catalyzed C-H activation and annulation of N-tosylbenzamides with diazo compounds. researchgate.net This transformation provides an efficient route to isoquinolinediones. researchgate.net

Rhodium catalysis has also been utilized in C-H amination reactions using N-tosyloxycarbamates as a source of metal nitrenes. nih.gov These reactions can functionalize a variety of C-H bonds, including benzylic positions. nih.gov Furthermore, rhodium(III)-catalyzed C-H functionalization of benzamides with methyleneoxetanones has been shown to be solvent-controlled, leading to either chain alkylated benzamides or seven-membered 1H-benzo[c]azepine-1,3(2H)-diones. nih.gov These examples showcase the versatility of rhodium catalysts in the C-H functionalization of substrates containing the benzamide motif.

Elucidation of Catalytic Cycles, Rate-Determining Steps, and Key Intermediates in Metal-Catalyzed Processes.

Understanding the mechanistic details of these transition metal-catalyzed reactions is crucial for their further development and optimization.

For palladium-catalyzed ortho-functionalization, the initial step involves the formation of a cyclometalated intermediate, a palladacycle, through C-H activation directed by the N-tosylcarboxamide group. researchgate.net This intermediate is then oxidized by an external oxidant (e.g., PhI(OAc)₂), followed by reductive elimination to yield the final product and regenerate the palladium(II) catalyst.

In the copper-catalyzed intramolecular sulfamidation to form isoindolinones, preliminary mechanistic studies have provided interesting insights. acs.org Kinetic experiments suggest that the C-H bond cleavage is not the rate-determining step of the reaction. Instead, the data is consistent with a slow oxidation of a copper π-arene intermediate being the rate-limiting step. acs.org

For the ruthenium-catalyzed C-H allenylation of N-tosylbenzamides, mechanistic investigations point towards a concerted-metalation-deprotonation pathway for the C-H activation step. bohrium.com This is supported by intermolecular competition experiments and kinetic isotope effect studies. bohrium.com The isolation of a key ruthenacycle intermediate in related systems further supports the proposed catalytic cycle. acs.org

In rhodium-catalyzed C-H functionalization reactions, a plausible catalytic cycle generally begins with C-H activation to form a rhodacycle intermediate. researchgate.net For the annulation with diazo compounds, this is followed by coordination and insertion of the diazo species, subsequent cyclization, and reductive elimination to afford the product and regenerate the active rhodium catalyst. researchgate.net In other rhodium-catalyzed reactions involving N-hydroxybenzamides and propargylic acetates, the proposed mechanism involves a sequential C-H activation, alkyne insertion, intramolecular annulation, and N-O bond cleavage. semanticscholar.org

Metal-Free and Catalyst-Free Reactivity Modalities.

The amide bond is notoriously stable due to resonance, making its cleavage challenging. However, N-acylsulfonamides such as this compound belong to a class of "activated amides" where the N–C(O) bond can be selectively cleaved under metal-free conditions. This reactivity stems from the ground-state destabilization of the amide bond. The electron-withdrawing tosyl group on the nitrogen atom reduces the nN→π*C=O resonance delocalization, which weakens the N–C bond and increases the electrophilicity of the carbonyl carbon.

This activation strategy enables direct nucleophilic attack at the carbonyl center, leading to transamidation reactions under remarkably mild, often ambient, conditions. researchgate.netnih.govnih.gov The process involves the formation of a tetrahedral intermediate, followed by the expulsion of the tosyl-amide leaving group. This transformation provides a powerful, catalyst-free method for forming new amide bonds from a stable amide precursor. researchgate.netresearchgate.net Studies have demonstrated the high chemoselectivity of this approach, allowing for the transamidation of N-tosyl amides in the presence of other functionalities. researchgate.netamazonaws.com The reaction is compatible with a wide range of nucleophilic amines, including primary and secondary amines, affording the corresponding transamidation products in excellent yields. amazonaws.com

Amide SubstrateAmine NucleophileConditionsYield (%)Reference
N-phenyl-N-tosylbenzamiden-ButylamineCH₂Cl₂, rt, 15 h94 amazonaws.com
N-phenyl-N-tosylbenzamideIsopropylamineCH₂Cl₂, rt, 15 h93 amazonaws.com
N-phenyl-N-tosylbenzamideBenzylamineCH₂Cl₂, rt, 15 h95 amazonaws.com
N-phenyl-N-tosylbenzamidePyrrolidineCH₂Cl₂, rt, 15 h96 amazonaws.com

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that traditionally occurs between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgbyjus.com The reaction mechanism involves the deprotonation of an α-carbon of one ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester. masterorganicchemistry.comorganic-chemistry.org The subsequent loss of an alkoxide leaving group yields the final product. masterorganicchemistry.com

Applying this modality to amides, such as this compound, presents significant mechanistic hurdles under catalyst-free conditions.

Acidity of α-Protons : The α-protons of amides are generally less acidic than those of esters, making enolate formation more difficult.

Leaving Group Ability : The amide anion (R₂N⁻) is a much poorer leaving group than the alkoxide anion (RO⁻) from an ester, making the final elimination step of the condensation thermodynamically unfavorable.

While direct, catalyst-free Claisen-type condensations between two N-acylsulfonamide molecules are not well-documented, the conceptual framework highlights the challenges in C-C bond formation using amide scaffolds as both nucleophile and electrophile without external activation. The inherent stability of the amide bond, even in activated forms like N-tosylbenzamides, typically directs reactivity towards N-C bond cleavage (as seen in transamidation) rather than α-carbon deprotonation for condensation reactions.

A notable metal-free transformation for synthesizing N-acylsulfonamides involves the dioxygen-triggered oxo-sulfonylation of aldehyde-derived hydrazones. nih.gov This process represents an efficient C-O and N-S bond-forming strategy that utilizes molecular oxygen as a green and sustainable oxidant. nih.govresearchgate.net The reaction proceeds at room temperature, using a sulfinic acid (like p-toluenesulfinic acid) as the source of the sulfonyl group. nih.govthieme-connect.de

Experimental evidence suggests a radical-based mechanistic pathway. nih.govthieme-connect.de The process is initiated by the formation of a sulfonyl radical from the sulfinic acid in the presence of dioxygen. This sulfonyl radical adds to the C=N bond of the hydrazone. The resulting radical intermediate is then trapped by molecular oxygen, leading to a peroxyl radical. A subsequent cascade of steps, likely involving radical cyclization and fragmentation, ultimately yields the N-acylsulfonamide product. This method provides access to a diverse range of functionalized N-acylsulfonamides in good yields. nih.gov

Aldehyde Hydrazone PrecursorSulfinic AcidSolventYield (%)Reference
Benzaldehyde N,N-dimethylhydrazonep-Toluenesulfinic acidCH₃CN85 nih.gov
4-Methylbenzaldehyde N,N-dimethylhydrazonep-Toluenesulfinic acidCH₃CN89 nih.gov
4-Methoxybenzaldehyde N,N-dimethylhydrazonep-Toluenesulfinic acidCH₃CN91 nih.gov
4-Chlorobenzaldehyde N,N-dimethylhydrazonep-Toluenesulfinic acidCH₃CN82 nih.gov
Naphthaldehyde N,N-dimethylhydrazoneBenzenesulfinic acidCH₃CN81 nih.gov

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. nih.govresearchgate.net This approach has been applied to reactions involving sulfonamides and related structures, demonstrating its utility in forming C-N and other bonds.

A key example is the insertion of carbodiimides into sulfonimides, a reaction that can be enhanced by copper salts but also proceeds mechanochemically. nih.gov This reaction facilitates a two-atom chain extension or ring expansion, forming new N-C and N-S bonds in a single, solvent-free step. nih.gov While demonstrated on sulfonimides, the principle of carbodiimide (B86325) insertion represents a potential reactivity modality for the N-H bond of a precursor like p-toluenesulfonamide (B41071), which is used to synthesize N-tosylbenzamides. Mechanochemical methods have also been developed for the direct coupling of sulfonamides and carbodiimides to synthesize sulfonyl guanidines, a transformation that often fails or gives poor conversions in solution. This highlights how mechanochemistry can unlock synthetic pathways that are inaccessible through conventional means. nih.gov

Structure-Reactivity Relationships and Kinetic Studies for N-Tosylbenzamide Derivatives.

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its properties and reactivity. researchgate.net For N-tosylbenzamide derivatives, the electronic nature of substituents on both the benzoyl and the tosyl rings can significantly impact the molecule's reactivity.

Kinetic studies on related N-p-tosylsulfilimine derivatives provide insight into these relationships. In the hydrolysis of S-phenyl-S-vinyl-N-p-tosylsulfilimine, the reaction rate is sensitive to the pH and the electronic properties of substituents on the S-phenyl ring. researchgate.net Hammett plots, which correlate reaction rates with substituent constants (σ), yield a reaction constant (ρ) that quantifies the sensitivity of the reaction to electronic effects. For this hydrolysis, positive ρ values were observed, indicating that electron-withdrawing groups on the phenyl ring accelerate the reaction by stabilizing negative charge buildup in the transition state. researchgate.net The magnitude of ρ varied with pH, suggesting changes in the rate-determining step or transition state structure across different pH regimes. researchgate.net

These principles are directly applicable to this compound and its derivatives. Electron-withdrawing groups on the benzamide ring would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (e.g., in transamidation). Conversely, electron-donating groups would decrease its reactivity. Similarly, substituents on the tosyl group's aromatic ring would modulate the electron-withdrawing strength of the entire sulfonyl moiety, thereby influencing the degree of N-C bond activation. nih.gov

Hammett ρ Values for Hydrolysis of S-Aryl-S-vinyl-N-p-tosylsulfilimines researchgate.net
pHρ ValueInterpretation
1.00.82Moderate sensitivity; reaction accelerated by electron-withdrawing groups.
6.00.45Lower sensitivity in the neutral region.
11.00.57Moderate sensitivity under basic conditions.

Computational Chemistry and Theoretical Characterization of 4 Methyl N Tosylbenzamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties, reactivity, and stability of a molecule. These methods solve the Schrödinger equation to provide insights into electron distribution and energy levels.

Density Functional Theory (DFT) and Hartree-Fock (HF) MethodologiesDensity Functional Theory (DFT) and Hartree-Fock (HF) are two primary ab-initio methods used to investigate molecular systems. DFT calculations compute the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. A popular DFT method is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.researchgate.netaustinpublishinggroup.comThe HF method, on the other hand, approximates the many-electron wavefunction as a single Slater determinant, providing a foundational approach that can be systematically improved upon.austinpublishinggroup.com

For molecules similar to 4-Methyl-N-tosylbenzamide, such as other sulfonamide derivatives, quantum chemical computations are typically carried out using DFT with basis sets like 6-311G(d,p) or 6-31G*. researchgate.netresearchgate.net These calculations can accurately predict structural energetics, reactivities, and other electronic properties. austinpublishinggroup.com The choice of method and basis set allows for the reliable calculation of molecular geometries, vibrational frequencies, and electronic properties. austinpublishinggroup.comresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap, Orbital Energies)The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability.researchgate.net

A small energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating that it can be easily excited. researchgate.net Conversely, a large gap implies high stability and lower chemical reactivity. For instance, the calculated HOMO-LUMO energy gap for the related compound N-methyl-N-(4-nitrophenyl) benzamide (B126) is 4.158 eV, indicating moderate chemical stability and potential for nonlinear optical applications. Analysis of FMOs helps in predicting the most reactive sites within a molecule and understanding charge transfer interactions.

Table 1: Representative Frontier Molecular Orbital Energies and Related Parameters (Note: Data below is illustrative of typical values for related sulfonamide compounds)

Parameter Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -7.0 to -9.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -3.0

Molecular Geometry Optimization and Conformational Landscape Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. chemrxiv.org This procedure is essential for determining the most stable three-dimensional structure of a molecule. researchgate.net For flexible molecules like this compound, which have several rotatable bonds, a conformational landscape analysis is performed to identify various stable conformers and their relative energies. This is often done through a potential energy surface (PES) scan, where the energy is calculated as a function of systematic changes in specific dihedral angles.

Theoretical calculations for related N-methoxy-N-methyl-2-[(4′-substituted) phenylsulfonyl]propanamides indicated the existence of multiple stable gauche conformers. unifesp.br Such analyses, typically performed using methods like DFT or HF, can identify the most stable conformer in the gas phase and in different solvents, which is critical for predicting the molecule's behavior in various environments. unifesp.br

Table 2: Representative Optimized Geometric Parameters (Note: Data below is illustrative of typical values for related sulfonamide compounds)

Bond/Angle Description Typical Value
S=O Sulfonyl double bond length ~1.43 Å
S-N Sulfonamide bond length ~1.65 Å
S-C Sulfur-Carbon bond length ~1.77 Å
O-S-O Sulfonyl bond angle ~120°

Theoretical Prediction and Validation of Advanced Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation. Vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and UV-Visible electronic spectra can be calculated.

For sulfonamide derivatives, DFT calculations have been successfully used to compute vibrational spectra. researchgate.netmdpi.com A normal coordinate analysis (NCA) or potential energy distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific types of molecular motion (e.g., stretching, bending). researchgate.net Similarly, 1H and 13C NMR chemical shifts can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) and compared with experimental spectra to confirm the molecular structure. mdpi.com Discrepancies between theoretical (gas-phase) and experimental (solvent) results can often be explained by environmental factors like solvent effects and intermolecular interactions. mdpi.com

Computational Modeling of Reaction Mechanisms and Energetic Profiles

Computational modeling can elucidate the step-by-step mechanism of chemical reactions, identifying transition states, intermediates, and the associated energy barriers. By calculating the potential energy surface for a reaction, chemists can determine the most likely pathway and predict reaction kinetics.

For example, the reaction mechanism for the formation of N-(carbomylcarbamothioyl)benzamide has been successfully computed using the B3LYP functional, providing insights into the reaction's progress over time. scilit.com For a molecule like this compound, computational studies could model its synthesis or its reactions with other species. This involves locating the transition state structures connecting reactants to products and calculating the activation energies, which govern the reaction rate. Such studies provide a molecular-level understanding that is often inaccessible through experimental methods alone.

Crystallographic Analysis and Supramolecular Assembly of 4 Methyl N Tosylbenzamide and Analogues

Single-Crystal X-ray Diffraction for Absolute Structure Determination

For closely related compounds, such as N-aryl sulfonamides, this method has been used to elucidate their structural parameters. For example, the crystallographic analysis of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide , a structural analogue, reveals its precise molecular geometry. nih.gov The structure was solved in the Sohnke space group P2₁, which is significant as it indicates the crystal is chiral. nih.gov The sulfur atom in the sulfonamide group typically exhibits a slightly distorted tetrahedral geometry. nih.govnsf.gov In this analogue, the S=O bond lengths are approximately 1.424 Å and 1.429 Å, while the S1—N1 and S1—C1 bond lengths are 1.608 Å and 1.764 Å, respectively. nih.gov The dihedral angle between the two aryl groups is a key conformational descriptor; in the case of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, the C1—S1—N1—C8 torsion angle is 57.9°, indicating a gauche orientation. nih.gov

Another analogue, N-allyl-N-benzyl-4-methylbenzenesulfonamide , was found to crystallize in the orthorhombic Pna2₁ space group. nsf.gov The detailed crystallographic data for these analogues provide a strong foundation for predicting the solid-state structure of 4-Methyl-N-tosylbenzamide.

Table 1: Crystallographic Data for N-allyl-N-benzyl-4-methylbenzenesulfonamide

ParameterValue
Chemical FormulaC₁₇H₁₉NO₂S
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)18.6919 (18)
b (Å)10.5612 (10)
c (Å)8.1065 (8)
Volume (ų)1600.3 (3)
Z4
Temperature (K)173.15

Investigation of Intermolecular Interactions

The solid-state packing of N-tosylbenzamide derivatives is governed by a network of non-covalent interactions. Strong hydrogen bonds and weaker contacts like C-H···π and π-π stacking collectively dictate the final supramolecular assembly. nih.gov

The most significant intermolecular interaction in the crystal structures of primary and secondary sulfonamides is the N-H···O hydrogen bond. nih.gov The sulfonamide group provides a strong hydrogen bond donor (N-H) and two strong acceptors (the sulfonyl oxygen atoms). In the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide , molecules are linked by medium-strength N—H⋯O hydrogen bonds. nih.gov These interactions connect the molecules into one-dimensional ribbons that extend along the b-axis of the crystal. nih.gov This type of hydrogen-bonded chain or ribbon motif is a common and dominant feature in the crystal packing of sulfonamides and benzamides. nih.govresearchgate.net The interplay between hydrogen bonding and molecular conformation is crucial in determining the final crystal structure. researchgate.net

Table 2: Hydrogen Bond Geometry for an Analogue

Interaction (D-H···A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O (in related sulfonamides)~0.86~2.1~2.9~160-170

Note: Data represents typical values for N-H···O hydrogen bonds in related sulfonamide crystal structures.

While N-H···O hydrogen bonds often form the primary structural backbone, weaker interactions are essential for assembling these motifs into a stable three-dimensional structure. In the case of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide , the hydrogen-bonded ribbons are further linked by intermolecular C—H⋯π interactions. nih.gov Specifically, one of the aromatic rings acts as a π-acceptor for two different C-H donors, creating a three-dimensional network. nih.gov

Formation of Supramolecular Architectures in the Solid State

The combination of strong, directional hydrogen bonds and weaker, less directional forces gives rise to complex and well-defined supramolecular architectures. The study of crystal engineering focuses on understanding how these interactions can be used to design new solids with specific structures and properties.

For N-tosylbenzamide analogues, a common hierarchical assembly process is observed.

Primary Motif Formation: Molecules are first linked by the strongest available interaction, typically N-H···O hydrogen bonds, to form robust one-dimensional chains or ribbons. nih.gov

Higher-Order Assembly: These primary motifs are then cross-linked into two-dimensional sheets or three-dimensional networks via weaker C-H···π and π-π stacking interactions. nih.gov

In 4-methyl-N-(4-methylbenzyl)benzenesulfonamide , this is clearly demonstrated where N-H···O bonded ribbons are linked into an intricate 3D network by C-H···π interactions. nih.gov This layered or interlinked arrangement of molecules is a hallmark of supramolecular chemistry and is fundamental to the material properties of the organic solid state.

Chiral Recognition and Crystal Packing in Related N-Tosylbenzamide Derivatives

Chiral recognition in the solid state refers to the ability of chiral molecules to differentiate between enantiomers during the crystallization process. This can lead to spontaneous resolution, where a racemic mixture crystallizes into separate crystals of pure enantiomers (a conglomerate), or the formation of a racemic compound where both enantiomers are present in the same crystal lattice.

The study of chiral recognition is crucial for designing methods of enantiomer separation and for understanding biological processes. nih.gov The crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide provides a pertinent example. It crystallizes in the chiral Sohnke space group P2₁, which lacks inversion centers or mirror planes. nih.gov This means that each crystal is homochiral, containing only one conformational enantiomer. nih.gov While the molecule itself is not classically chiral (it does not have a stereocenter), its gauche conformation in the solid state is chiral. The crystallization in a chiral space group demonstrates a form of self-recognition or spontaneous resolution of these conformational enantiomers during crystal growth. Non-covalent interactions, such as the specific hydrogen bonding and stacking arrangements, are responsible for stabilizing one type of chiral packing over the other.

Advanced Synthetic Applications and Building Block Functionality of 4 Methyl N Tosylbenzamide

Role as a Directing Group in Regioselective and Stereoselective Syntheses

The N-tosylbenzamide moiety is an effective directing group for achieving regioselectivity in C-H activation and functionalization reactions. The tosyl group, in concert with the amide, can chelate to a metal catalyst, positioning it to selectively activate a C-H bond at the ortho-position of the benzamide (B126) ring.

A notable example is the Ruthenium(II)-catalyzed C-H allenylation of N-tosylbenzamides with propargyl alcohols. rsc.org In this reaction, the N-tosyl amide group directs the catalyst to the ortho C-H bond, leading to the regioselective formation of C-2 allenylated N-tosyl benzamide derivatives. This transformation demonstrates high functional group tolerance and provides access to valuable allenylated products, which are precursors for further synthetic manipulations. The reaction proceeds efficiently under the specified conditions, as highlighted in the table below. rsc.org

EntryN-Tosylbenzamide DerivativePropargyl AlcoholProductYield (%)
1N-Tosylbenzamide2-methylbut-3-yn-2-ol2-(3-methyl-1-phenylbuta-1,2-dien-1-yl)-N-tosylbenzamide81
24-Methyl-N-tosylbenzamide2-methylbut-3-yn-2-ol4-methyl-2-(3-methyl-1-phenylbuta-1,2-dien-1-yl)-N-tosylbenzamide78
34-Methoxy-N-tosylbenzamide2-methylbut-3-yn-2-ol4-methoxy-2-(3-methyl-1-phenylbuta-1,2-dien-1-yl)-N-tosylbenzamide85
44-Fluoro-N-tosylbenzamide2-methylbut-3-yn-2-ol4-fluoro-2-(3-methyl-1-phenylbuta-1,2-dien-1-yl)-N-tosylbenzamide82

Data sourced from supporting information on Ru(II)-catalyzed allenylation reactions. rsc.org

Furthermore, chiral diene ligands have been used in Rhodium-catalyzed asymmetric arylations of N-tosylarylimines, which can be derived from benzamides, to produce highly enantiomerically enriched diarylmethylamines and 3-aryl substituted phthalimidines (a type of isoindolinone). organic-chemistry.org This highlights the potential for stereoselective synthesis guided by the broader N-sulfonyl functional group family.

Scaffold for the Construction of Diverse N-Heterocyclic Compounds

This compound serves as an excellent foundational structure, or scaffold, for synthesizing a variety of nitrogen-containing heterocyclic compounds. These heterocycles are prevalent in pharmacologically active molecules and natural products.

The isoindolinone core is a crucial structural motif found in many biologically active compounds. researchgate.net N-tosylbenzamides are valuable precursors for creating this scaffold. For instance, 2-benzyl-N-tosylbenzamides can undergo copper-catalyzed intramolecular benzylic sulfamidation to yield N-arylsulfonyl-1-arylisoindolinones. organic-chemistry.org This intramolecular cyclization effectively constructs the five-membered lactam ring of the isoindolinone system.

Another approach involves the N-heterocyclic carbene (NHC)-catalyzed reaction between N-tosyl hydrazones and phthalaldehyde derivatives, which generates phthalidyl sulfonohydrazones. nih.gov These products contain the core 3-oxo-1,3-dihydroisobenzofuran structure, which is closely related to isoindolinones, demonstrating the utility of N-tosyl derivatives in building these bicyclic systems. The reaction is notable for its mild conditions and broad substrate scope. nih.gov

Aldehyde ComponentN-Tosyl Hydrazone ComponentProduct NameYield (%)
Phthalaldehyde(E)-N′-benzylidene-4-methylbenzenesulfonohydrazide(E)-N'-(benzylidene)-4-methyl-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonohydrazide73
Phthalaldehyde(E)-N'-(4-methylbenzylidene)-4-methylbenzenesulfonohydrazide(E)-4-Methyl-N′-(4-methylbenzylidene)-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonohydrazide82
Phthalaldehyde(E)-N'-(4-nitrobenzylidene)-4-methylbenzenesulfonohydrazide(E)-4-Methyl-N′-(4-nitrobenzylidene)-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonohydrazide78
Phthalaldehyde(E)-N′-(naphthalen-1-ylmethylene)-4-methylbenzenesulfonohydrazide(E)-4-Methyl-N′-(naphthalen-1-ylmethylene)-N-(3-oxo-1,3-dihydroisobenzofuran-1-yl)benzenesulfonohydrazide75

Data represents the synthesis of phthalidyl sulfonohydrazones, which are structurally related to isoindolinone derivatives. nih.gov

Isoquinolones are another class of N-heterocycles with significant biological activities. The synthesis of these compounds can be achieved using benzamide derivatives through transition-metal-catalyzed annulation reactions. A common strategy involves the redox-neutral [4+2]-annulation of N-substituted aryl amides with alkynes. nih.gov While some methods employ directing groups like N-pivaloyloxy, the underlying principle of using an activated benzamide to construct the isoquinolone skeleton is well-established. nih.gov This process typically involves the formation of a metallacycle intermediate, followed by C-N bond formation to yield the desired heterocyclic product. nih.gov

Pyrroles are fundamental five-membered aromatic heterocycles. While the direct use of this compound as a scaffold for pyrrole synthesis is less common, related tosyl-containing compounds are central to pyrrole synthesis. The Van Leusen pyrrole synthesis, a powerful method for creating substituted pyrroles, utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govresearchgate.net This reaction involves the cycloaddition of TosMIC with a Michael acceptor. nih.gov

A mild and efficient protocol for synthesizing 3-substituted 4-methyl-2-tosyl-1H-pyrroles has been developed from the reaction of nitroolefins and TosMIC in an ionic liquid, achieving excellent yields. researchgate.net Although this compound is not the direct starting material here, these methods highlight the synthetic importance of the tosyl group in the assembly of pyrrole rings. researchgate.net

Development of Complex Molecular Architectures and Functional Materials

The synthetic utility of this compound extends to the creation of more complex molecules and functional materials. The tosylsulfonamide functionality is often employed as a protecting group for amines during the multi-step synthesis of complex scaffolds. bham.ac.uk For example, a 10-membered medium-ring containing a tosylsulfonamide was synthesized as a key intermediate for a diversity-oriented synthesis (DOS) library. bham.ac.uk This intermediate was subsequently transformed into a variety of complex bicyclic and fused ring systems, demonstrating how a tosyl-protected amine, analogous to the structure in this compound, can be integral to building complex molecular architectures. bham.ac.uk The heterocycles derived from N-tosylbenzamides, such as isoindolinones, also serve as versatile platforms for further chemical modifications, enabling the construction of polyheterocyclic systems with potential pharmacological properties. researchgate.net

Application in Multi-Component and Domino Reactions

Multi-component reactions (MCRs) and domino (cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and saving time.

N-substituted isoindolinone derivatives can be synthesized via a one-pot, acid-mediated multicomponent domino reaction. thieme-connect.de This process can involve the reaction of 2-carboxybenzaldehyde, anilines (or nitriles), and a nucleophile to generate the target molecules in good to excellent yields. thieme-connect.de This cascade reaction can form one C-C and two C-N bonds simultaneously. thieme-connect.de

Domino reactions involving tosyl-activated compounds are also well-documented. For instance, a domino process for synthesizing 1,4-benzo- and pyrido-oxazepinones involves the sequential ring-opening and carboxamidation of N-tosylaziridines with 2-halophenols. researchgate.net While not starting from this compound itself, this demonstrates the reactivity of the N-tosyl group in initiating cascade sequences. The principles of domino reactions, such as those initiated by aza-Michael additions, are also applied to construct complex heterocyclic systems like chromans under mild conditions. rsc.org These efficient reaction cascades are invaluable in medicinal chemistry for rapidly generating libraries of structurally diverse compounds. beilstein-journals.orgnih.govnih.gov

Advanced Spectroscopic Characterization Techniques in Mechanistic and Structural Studies

In-depth Nuclear Magnetic Resonance (NMR) Studies for Conformational and Stereochemical Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of N-tosylbenzamides. Beyond simple one-dimensional spectra, advanced 2D NMR techniques and detailed coupling constant analysis are indispensable for probing the complex conformational and stereochemical features of these molecules.

The amide functional group, central to 4-Methyl-N-tosylbenzamide, exhibits restricted rotation around the C-N bond, which can lead to the presence of different rotational isomers, or rotamers (e.g., Z and E conformations), in solution. scielo.brresearchgate.net These conformers are often in slow exchange on the NMR timescale, resulting in two distinct sets of signals in both ¹H and ¹³C NMR spectra. scielo.br

Two-dimensional NMR experiments are crucial for unambiguous signal assignment and structural confirmation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, simplifying the assignment of the complex carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): By revealing long-range couplings between protons and carbons (typically over two to four bonds), HMBC helps piece together the molecular framework and can be instrumental in distinguishing between isomers. scielo.br

COSY (Correlation Spectroscopy): This technique identifies protons that are spin-spin coupled, typically those on adjacent carbons, which is vital for mapping out proton connectivity within the phenyl and tolyl rings. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity. This is particularly powerful for determining stereochemistry and the preferred three-dimensional conformation of the molecule in solution. ipb.pt

Furthermore, the magnitude of vicinal proton-proton coupling constants (J values) can provide critical information about dihedral angles and, consequently, the stereochemical arrangement of substituents. ipb.pt While detailed 2D NMR studies specifically on this compound are not extensively published, the principles are well-established through studies of analogous amide and sulfonamide structures. researchgate.netipb.pt

TechniqueApplication in Structural ElucidationRelevant Findings for Analogous Compounds
¹H, ¹³C NMR Provides fundamental information on the chemical environment of protons and carbons.Characteristic shifts for aromatic and methyl protons are observed. rsc.org
COSY Establishes proton-proton coupling networks to confirm connectivity.Used to trace the spin systems within aromatic rings. ipb.pt
HSQC/HMBC Correlates ¹H and ¹³C nuclei to assign the carbon skeleton and confirm the overall structure.Essential for unambiguous assignment of quaternary carbons and distinguishing isomers. scielo.br
NOESY Reveals through-space proximity of protons to define stereochemistry and conformation.Confirms the relative orientation of substituents and preferred rotamers in solution. ipb.pt
Coupling Analysis Determines dihedral angles between vicinal protons to define local stereochemistry.J-values are critical for assigning cis vs. trans isomers in cyclic systems or side chains. ipb.pt

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Probes and Intermediate Characterization

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of newly synthesized compounds and for probing reaction mechanisms by identifying transient intermediates. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), allowing for the determination of a unique molecular formula.

Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer is a common HRMS technique used in the study of N-tosylbenzamide derivatives. rsc.orgnih.gov In synthetic studies, HRMS is the definitive method for confirming that the desired product has been formed. The experimental mass of the protonated molecule [M+H]⁺ is compared against the theoretically calculated mass for the expected formula, and a close match provides strong evidence for the compound's identity. rsc.org

Moreover, HRMS is invaluable in mechanistic studies. When monitoring a chemical reaction, ESI-MS can be used to detect the masses of proposed intermediates in the reaction mixture. nih.gov By obtaining a high-resolution mass for a low-concentration, transient species, researchers can gain direct evidence for its structure and role in the reaction pathway, such as in transition-metal-catalyzed cross-coupling reactions or organocatalyzed processes involving N-tosyl derivatives. rsc.orgnih.gov

Compound TypeCalculated Mass [M+H]⁺Found Mass [M+H]⁺TechniqueApplicationReference
Allenylated N-Tosylbenzamide432.1628432.1626ESI-TOFProduct Confirmation rsc.org
Annulated N-Tosylbenzamide446.1784446.1786ESI-TOFProduct Confirmation rsc.org
Phthalidyl Sulfonohydrazone407.1066407.1070ESI-TOFProduct Confirmation nih.gov

Advanced Infrared (IR) and Raman Spectroscopy for Detailed Vibrational Analysis and In-situ Reaction Monitoring

For this compound, IR spectroscopy is particularly useful for identifying key functional groups:

N-H Stretch: A sharp band typically appears in the 3200-3400 cm⁻¹ region.

C=O Stretch (Amide I): A strong, characteristic absorption is expected between 1650 and 1700 cm⁻¹. nih.gov

S=O Stretch (Sulfonamide): Two strong bands, corresponding to the asymmetric and symmetric stretching of the sulfonyl group, are found in the regions of 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. nih.gov

Aromatic C-H and C=C Stretches: These appear in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Raman spectroscopy provides complementary information, especially for symmetric vibrations and non-polar bonds that may be weak in the IR spectrum. The combination of both techniques allows for a more complete vibrational assignment. nih.gov These assignments are often supported by computational calculations, which predict the frequencies and intensities of the vibrational modes. nih.govresearchgate.net

A key advantage of these techniques, particularly Raman spectroscopy, is their potential for in-situ reaction monitoring. nih.gov Because measurements can be taken directly in the reaction vessel in real-time, chemists can track the disappearance of reactant signals and the appearance of product signals. This provides valuable kinetic data and insight into reaction mechanisms without the need for sampling and quenching. For example, the formation of the amide C=O bond or changes in the sulfonamide S=O stretches could be monitored to follow the progress of a synthesis yielding this compound. nih.gov

Vibrational ModeTypical IR Frequency Range (cm⁻¹)Expected IntensityNotes
N-H Stretch3200 - 3400Medium-StrongPosition can be sensitive to hydrogen bonding.
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 3000Medium-WeakFrom the methyl groups.
C=O Stretch (Amide I)1650 - 1700StrongA key diagnostic peak for the amide group. nih.gov
Aromatic C=C Stretch1450 - 1600VariableMultiple bands are expected.
S=O Asymmetric Stretch1330 - 1370StrongCharacteristic of the tosyl group. nih.gov
S=O Symmetric Stretch1140 - 1180StrongCharacteristic of the tosyl group. nih.gov

Integration of Spectroscopic Data with Computational Models

The synergy between experimental spectroscopic data and theoretical computational models, primarily Density Functional Theory (DFT), provides a much deeper and more accurate understanding of molecular structure and properties than either method could alone. ruc.dk This integrated approach is widely applied in modern chemical research. nih.govchemjournal.kz

DFT calculations can predict a range of molecular properties with high accuracy:

Geometric Optimization: DFT is used to find the lowest energy (most stable) three-dimensional structure of a molecule. For flexible molecules like this compound, computational scans of rotatable bonds can identify all stable conformers and their relative energies. nih.govnih.gov

NMR Chemical Shift Prediction: Using methods like GIAO (Gauge-Independent Atomic Orbital), DFT can calculate theoretical ¹H and ¹³C NMR chemical shifts. chemjournal.kznih.gov Comparing these calculated shifts with experimental data is a powerful method for validating a proposed structure or assigning signals in a complex spectrum. A high correlation between experimental and calculated shifts provides strong confidence in the structural assignment. chemjournal.kz

Vibrational Frequency Calculation: DFT can compute the vibrational frequencies and intensities of a molecule's IR and Raman spectra. nih.govmdpi.com This theoretical spectrum is invaluable for assigning the experimental bands to specific molecular motions (e.g., stretching, bending), especially in complex regions of the spectrum. mdpi.com

By correlating experimental NMR, IR, and Raman data with DFT-calculated values, researchers can confirm molecular conformations, validate structural assignments, and achieve a detailed understanding of the molecule's electronic and vibrational characteristics. This combined approach transforms raw spectroscopic data into a comprehensive molecular picture. nih.govruc.dk

Spectroscopic TechniqueExperimental Data ObtainedComputational (DFT) PredictionSynergy and Comprehensive Understanding
NMR Spectroscopy Chemical shifts (¹H, ¹³C), coupling constants, NOEs.Isotropic shielding constants (chemical shifts) via GIAO method. nih.govValidation of structural assignments; assignment of complex spectra; correlation of shifts with electronic structure.
IR/Raman Spectroscopy Vibrational frequencies and intensities of functional groups.Vibrational modes, frequencies, and IR/Raman intensities. mdpi.comUnambiguous assignment of experimental peaks to specific molecular motions; understanding of vibrational coupling.
Structural Analysis Indirect conformational data (e.g., from NOEs).Optimized 3D geometries, relative energies of conformers, bond lengths/angles. nih.govIdentification of the most stable conformer(s) in the gas phase or solution; rationalization of observed chemical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methyl-N-tosylbenzamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution, where 4-methylbenzamide reacts with tosyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Key optimization parameters include:

  • Temperature : Maintain 0–5°C during tosylation to minimize side reactions.
  • Solvent : Use dichloromethane (DCM) or tetrahydrofuran (THF) for better solubility of intermediates.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water mixtures improves purity .
    • Validation : Monitor reaction progress via thin-layer chromatography (TLC; Rf ~0.4 in ethyl acetate/hexane) and confirm structure using 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.4–2.6 ppm) .

Q. What analytical techniques are essential for characterizing this compound, and how should researchers validate purity and structural integrity?

  • Core Techniques :

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and amide bond formation.
  • IR Spectroscopy : Detect characteristic bands (e.g., C=O stretch at ~1670 cm1^{-1}, S=O stretches at ~1360 and 1170 cm1^{-1}).
  • Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion verification (expected [M+H]+^+ at m/z 318.1).
    • Purity Assurance : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (C, H, N, S) to validate >98% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data or reaction outcomes for this compound?

  • Approach :

Replicate Conditions : Ensure identical solvent, temperature, and reagent ratios to prior studies.

Cross-Validate Techniques : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in NMR assignments. For example, single-crystal X-ray diffraction confirmed the planar amide linkage and torsional angles in related tosylamide derivatives .

Computational Validation : Compare experimental 1H NMR^1 \text{H NMR} shifts with DFT-predicted values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

Q. What role does this compound play in mechanochemical synthesis, and how does this method compare to traditional solution-phase reactions?

  • Mechanochemical Applications : The compound has been used as an acyclic sulfonamide substrate in solvent-free mechanochemical reactions. For example, ball-milling with carbodiimides (e.g., DCC) induces insertion into the sulfonamide bond, forming guanidine derivatives. Advantages include:

  • Efficiency : Reaction completion in 30–60 minutes vs. hours in solution.
  • Sustainability : Eliminates toxic solvents (e.g., DCM) .
    • Comparative Analysis : Solution-phase reactions may yield higher quantities (~80–90%) but require post-reaction purification, whereas mechanochemistry reduces byproducts but scales poorly beyond 1 mmol .

Q. How can computational chemistry aid in predicting the reactivity or supramolecular interactions of this compound?

  • Strategies :

  • Reactivity Modeling : Use DFT to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attacks. For instance, the amide oxygen and sulfonyl group are electron-rich, favoring interactions with electrophiles .
  • Docking Studies : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. The tosyl group’s hydrophobic moiety may enhance binding to protein pockets, as seen in analogous benzamide inhibitors .
  • Crystal Packing Analysis : Hirshfeld surface analysis (via CrystalExplorer) can predict hydrogen-bonding motifs (e.g., N–H···O=S interactions) influencing crystallinity .

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Feasible Synthetic Routes

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4-Methyl-N-tosylbenzamide

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